molecular formula C25H32N6O3 B2879692 3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927542-99-2

3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2879692
CAS No.: 927542-99-2
M. Wt: 464.57
InChI Key: JYFTUHOUAPZCOH-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its complex structure, which includes a benzyl group, a morpholinopropyl chain, and multiple methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine scaffold.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholinopropyl Chain: This step involves the nucleophilic substitution reaction where the morpholinopropyl group is attached to the imidazo[2,1-f]purine core, often using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and morpholinopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidazo[2,1-f]purine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the morpholinopropyl group.

    3-(2,5-dimethylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks both the morpholinopropyl and additional methyl groups.

Uniqueness

The presence of the morpholinopropyl group and multiple methyl groups in 3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione makes it unique. These structural features may enhance its biological activity and specificity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O3/c1-17-6-7-18(2)20(14-17)16-31-23(32)21-22(27(4)25(31)33)26-24-29(19(3)15-30(21)24)9-5-8-28-10-12-34-13-11-28/h6-7,14-15H,5,8-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFTUHOUAPZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN5CCOCC5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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